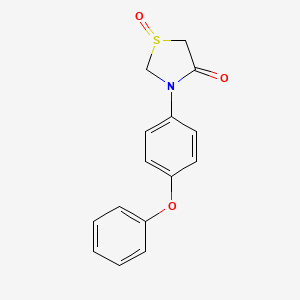
3-(4-Phenoxyphenyl)-1lambda~4~,3-thiazolane-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Phenoxyphenyl)-1lambda~4~,3-thiazolane-1,4-dione is an organic compound that belongs to the class of thiazolidinediones This compound is characterized by a thiazolidine ring fused with a phenoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Phenoxyphenyl)-1lambda~4~,3-thiazolane-1,4-dione typically involves the reaction of 4-phenoxybenzaldehyde with thiazolidine-2,4-dione under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
3-(4-Phenoxyphenyl)-1lambda~4~,3-thiazolane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted phenoxy derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(4-Phenoxyphenyl)-1lambda~4~,3-thiazolane-1,4-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, influencing cellular processes such as signal transduction and gene expression.
相似化合物的比较
Similar Compounds
- 3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 4-Phenoxyphenyl derivatives
Uniqueness
3-(4-Phenoxyphenyl)-1lambda~4~,3-thiazolane-1,4-dione stands out due to its thiazolidinedione core, which imparts unique chemical and biological properties. Compared to similar compounds, it exhibits distinct reactivity patterns and potential therapeutic applications, making it a valuable compound for further research and development.
生物活性
3-(4-Phenoxyphenyl)-1λ4,3-thiazolane-1,4-dione is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C13H11N1O2S
- Molecular Weight : 241.29 g/mol
This thiazolane derivative features a phenoxy group that may contribute to its biological activity by enhancing lipophilicity and influencing receptor interactions.
Anticancer Properties
Several studies have explored the anticancer potential of thiazolidinedione derivatives. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells through the modulation of cell cycle regulators and pro-apoptotic factors .
Anti-inflammatory Effects
The modulation of prostaglandin levels suggests potential anti-inflammatory effects. Increased PGE₂ levels can enhance wound healing processes by promoting fibroblast migration and proliferation .
Study 1: Wound Healing Efficacy
A study demonstrated that a related compound significantly improved wound healing in vitro. The compound increased PGE₂ levels in A549 cells and enhanced SCL expression, which is vital for hematopoietic stem cell development. This suggests that similar compounds might have therapeutic applications in regenerative medicine .
Study 2: Antitumor Activity
In vivo studies on thiazolidinedione derivatives have shown promising results against various cancer cell lines. These compounds were effective in inhibiting tumor growth by inducing apoptosis and altering metabolic pathways within cancer cells .
Data Table
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Anticancer | Induces apoptosis | Modulation of pro-apoptotic factors |
| Anti-inflammatory | Enhances wound healing | Increases PGE₂ levels |
| Antioxidant | Reduces oxidative stress | Scavenging free radicals |
属性
IUPAC Name |
1-oxo-3-(4-phenoxyphenyl)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c17-15-10-20(18)11-16(15)12-6-8-14(9-7-12)19-13-4-2-1-3-5-13/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNXMDBFLGRUJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(CS1=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













